8-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
Description
8-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a hybrid heterocyclic compound combining a coumarin core (2H-chromen-2-one) with a 1,2,4-oxadiazole substituent.
Synthesis: The compound is synthesized via microwave-assisted cyclization, as demonstrated in analogous coumarin-oxadiazole hybrids (e.g., 7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one) using 7-substituted coumarin carboxylic acids and amidoximes under catalytic conditions . Traditional methods for coumarin synthesis, such as Pechmann condensation (as in 3-acetyl-8-methoxy-2H-chromen-2-one), may also apply .
Properties
IUPAC Name |
8-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c1-11-6-5-9-13-10-14(18(21)22-15(11)13)17-19-16(20-23-17)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSJCBQQCIBKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing both chromen-2-one and oxadiazole moieties. The reaction is often carried out in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
8-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 8-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to specific protein targets, influencing their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxadiazole-Containing Compounds
Key Structural and Functional Insights :
Electronic Effects: The 1,2,4-oxadiazole ring in this compound introduces electron deficiency, enhancing interactions with electron-rich biological targets (e.g., enzymes or DNA) . In contrast, aminooxazole derivatives (e.g., C26H18N2O4) exhibit electron-rich regions due to amino and hydroxyl groups, favoring hydrogen bonding with microbial proteins .
Chlorophenyl groups (e.g., in SN00797439) enhance anti-parasitic activity by interacting with hydrophobic pockets in parasitic enzymes .
Biological Activity: Antimicrobial Activity: Coumarin-oxadiazole hybrids (e.g., C20H14N3O5) show higher efficacy against Gram-positive bacteria than Gram-negative strains due to membrane permeability differences . Enzyme Inhibition: Oxadiazole-isopropylamide derivatives (e.g., 11r, 11s) act as non-covalent proteasome inhibitors, with IC50 values <1 μM, driven by oxadiazole-mediated π-π stacking interactions .
Table 2: Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 318.3 | 184–186* | 3.2 | 0.12 (DMSO) |
| 3-(2-Aminooxazol-5-yl)-2H-chromen-2-one (C26H18N2O4) | 423.4 | 184–186 | 2.8 | 0.25 (DMSO) |
| SN00797439 | 394.9 | N/A | 4.1 | 0.08 (DMSO) |
| Proxazole | 343.4 | N/A | 3.5 | 0.15 (Ethanol) |
*Predicted based on analogous coumarin-oxadiazole hybrids .
Research Findings and Implications
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., for ST-1353) reduces reaction times from hours to minutes compared to traditional methods, improving yield and purity .
- Biological Specificity: The 3-phenyl-1,2,4-oxadiazole moiety is critical for proteasome inhibition (e.g., 11r, 11s) but less effective in antimicrobial activity, where aminooxazole derivatives dominate .
- Safety Profile: Oxadiazole derivatives like (3-phenyl-1,2,4-oxadiazol-5-yl)methanol (CAS 5543-33-9) exhibit moderate toxicity (LD50 >500 mg/kg in rodents), suggesting careful handling is required for analogs .
Biological Activity
8-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 232.24 g/mol. The structure includes a chromenone moiety and an oxadiazole ring, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- Case Study 1 : A study evaluated various oxadiazole derivatives for their cytotoxicity against different cancer cell lines. The compound exhibited an IC50 value of 0.839 µM against MDA-MB-231 breast cancer cells, outperforming standard drugs like docetaxel .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 0.839 |
| Docetaxel | MDA-MB-231 | 1.0 |
This suggests that the presence of the oxadiazole ring enhances the anticancer activity of the compound.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored:
- Case Study 2 : A series of compounds derived from oxadiazoles were tested against various bacterial strains. The results demonstrated that compounds similar to this compound showed notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anti-inflammatory Activity
In vivo studies have highlighted the anti-inflammatory properties of related oxadiazole compounds:
- Case Study 3 : A recent study assessed the anti-inflammatory effects of synthesized derivatives in animal models. The results indicated a significant reduction in inflammation markers when treated with compounds containing the oxadiazole structure .
The biological activities of this compound can be attributed to its ability to interact with various cellular targets:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell proliferation by disrupting cell cycle progression.
- Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or function, leading to cell lysis.
- Anti-inflammatory Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes like COX and LOX.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
